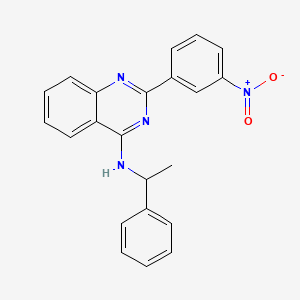
2-(3-nitrophenyl)-N-(1-phenylethyl)-4-quinazolinamine
Beschreibung
2-(3-nitrophenyl)-N-(1-phenylethyl)-4-quinazolinamine belongs to the quinazolinamine class, compounds known for their broad spectrum of biological activities. This compound, like others in its class, is subject to extensive research due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of quinazolinamine derivatives often involves multi-step chemical reactions, starting from simple precursors like nitrobenzonitrile, phenylchloroimines, or isatoic anhydride. A notable method for synthesizing 2-(3-nitrophenyl)-N-(1-phenylethyl)-4-quinazolinamine involves the reaction of 4-chloro-6-nitro-quinazoline with 1-phenylethylamine in solvents like isopropanol under refluxing conditions, yielding the product after purification through column chromatography (Jiang Ru, 2003). Another approach involves the copper-catalyzed reaction of aniline-derived benzamidines for the synthesis of various quinazolinamine derivatives (Y. Ohta et al., 2010).
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives is characterized by X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques confirm the presence of the quinazolinamine core and the substituent groups' positions, which are crucial for the compounds' biological activities and chemical properties (B. Elmuradov et al., 2011).
Chemical Reactions and Properties
Quinazolinamine derivatives undergo various chemical reactions, including nucleophilic substitution, reductive cyclization, and condensation reactions. These reactions are fundamental for modifying the quinazolinamine core, introducing different substituents, and exploring the compounds' reactivity and functionality (A. Roy et al., 2006).
Physical Properties Analysis
The physical properties of 2-(3-nitrophenyl)-N-(1-phenylethyl)-4-quinazolinamine, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its use in organic synthesis and potential medicinal applications.
Chemical Properties Analysis
The chemical properties of quinazolinamine derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their biological activity. The presence of the nitro group and the quinazolinamine core significantly impacts these properties, affecting the compounds' interaction with biological targets and reactivity in chemical synthesis.
For a deeper exploration and further insights, the following references provide comprehensive information on the topic:
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-15(16-8-3-2-4-9-16)23-22-19-12-5-6-13-20(19)24-21(25-22)17-10-7-11-18(14-17)26(27)28/h2-15H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMVHRIOVTYNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



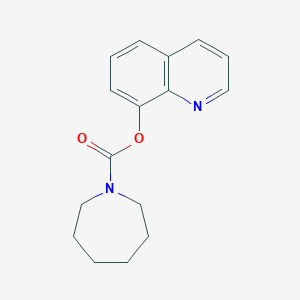
![ethyl 4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B4019475.png)
![(1R,9aR)-1-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4019487.png)

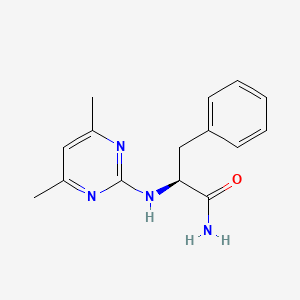
![4-[(dibenzylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4019516.png)
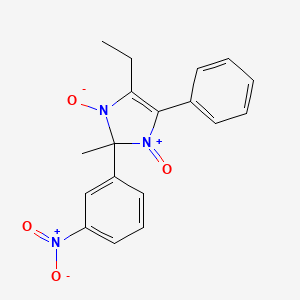

amine](/img/structure/B4019535.png)
![ethyl 1-{[(4-nitrobenzyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B4019543.png)
![2-(diethylamino)ethyl 4-{[N-(1-adamantylcarbonyl)alanyl]amino}benzoate](/img/structure/B4019545.png)
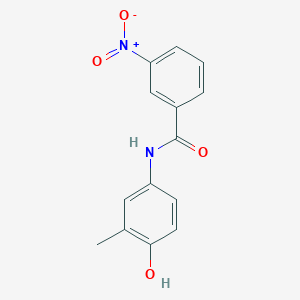
![1-{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4019555.png)
![N-[(1-phenylcyclopentyl)methyl]-9H-purin-6-amine](/img/structure/B4019558.png)